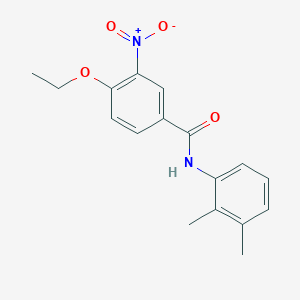
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to the depletion of dopamine in the brain and the subsequent onset of Parkinson's disease symptoms.
作用機序
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine is metabolized in the brain by monoamine oxidase-B (MAO-B) into 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species and the subsequent death of dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain caused by 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine leads to the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain, which are thought to contribute to the pathogenesis of the disease.
実験室実験の利点と制限
One of the main advantages of using 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine to induce Parkinson's disease in animal models is its ability to selectively target dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease in humans. However, 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine is highly toxic and requires careful handling, and its effects on other brain regions and neurotransmitter systems are not well understood.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine and its role in Parkinson's disease. One area of focus is the development of new therapies that can target the underlying pathology of the disease, such as oxidative stress and inflammation. Another area of research is the use of 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine-induced animal models to study the early stages of the disease and to identify biomarkers that can be used for early diagnosis and intervention. Finally, there is a need for further research on the long-term effects of 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine exposure on brain function and behavior.
合成法
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine can be synthesized through a multistep process that involves the condensation of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzaldehyde, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The final product is a white crystalline powder that is highly toxic and requires careful handling.
科学的研究の応用
4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disease. Animal models of Parkinson's disease induced by 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine have been used to investigate the role of oxidative stress, inflammation, and mitochondrial dysfunction in the pathogenesis of the disease. 4-(4-fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine has also been used to test the efficacy of various drugs and therapies for Parkinson's disease.
特性
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-15-13-21(24-3)16(2)12-19(15)14-23-10-8-18(9-11-23)17-4-6-20(22)7-5-17/h4-8,12-13H,9-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMAZMWJQILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)-1-(4-methoxy-2,5-dimethylbenzyl)-1,2,3,6-tetrahydropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)
